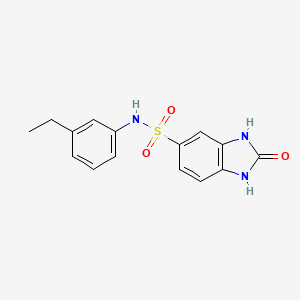![molecular formula C17H19FN2OS B5774683 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is expressed on the surface of immune cells, and by blocking its activity, CPI-444 can enhance the anti-tumor immune response.
Wirkmechanismus
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide works by blocking the adenosine A2A receptor on immune cells. Adenosine is a signaling molecule that is produced in high amounts in the tumor microenvironment. It can bind to the A2A receptor on immune cells and suppress their anti-tumor activity. By blocking this receptor, this compound can enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to increase the production of cytokines and chemokines, such as interferon-gamma and CXCL10, which recruit immune cells to the tumor site and activate them to attack cancer cells. It has also been shown to decrease the production of immunosuppressive molecules, such as TGF-beta, which can inhibit the anti-tumor immune response. In addition, this compound has been shown to enhance the infiltration of immune cells into the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is that it can enhance the anti-tumor immune response without causing significant toxicity. It has also been shown to synergize with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response. However, one limitation of this compound is that it may not be effective in all types of cancer. It may also have limited efficacy in tumors that do not express high levels of the adenosine A2A receptor.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide. One direction is to investigate its efficacy in combination with other immunotherapies, such as CAR-T cell therapy. Another direction is to identify biomarkers that can predict response to this compound, which could help to personalize treatment for cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide involves several steps. First, 4-fluoroaniline is reacted with 2-bromoacetyl bromide to form 4-(4-fluorophenyl)-2-bromoacetanilide. This compound is then reacted with thioacetamide to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. Finally, this compound is reacted with cyclopentanecarbonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that this compound can enhance the anti-tumor immune response by blocking the adenosine A2A receptor on immune cells. This leads to increased production of cytokines and chemokines, which recruit immune cells to the tumor site and activate them to attack cancer cells. This compound has also been shown to synergize with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-14-8-6-13(7-9-14)15-11-22-17(19-15)20-16(21)10-5-12-3-1-2-4-12/h6-9,11-12H,1-5,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYZRMNHXQLQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5774606.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5774608.png)

![S-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl] 2-chlorobenzenecarbothioate](/img/structure/B5774613.png)
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5774620.png)
![N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5774625.png)

![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)


![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
